

V-11-0711 Cross-Reactivity Profile: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of **V-11-0711**, a potent and selective inhibitor of Choline Kinase α (ChoK α), against other kinases. The information is compiled from publicly available experimental data to offer an objective resource for evaluating its off-target effects and potential therapeutic applications.

Executive Summary

V-11-0711 is a novel small molecule inhibitor of Choline Kinase α (ChoK α) with a reported IC50 of 20 nM.[1] It demonstrates notable selectivity for ChoK α over the β isoform, with an 11-fold lower activity against Choline Kinase β (ChoK β ; IC50 of 220 nM).[1] Cross-reactivity studies are crucial for understanding the specificity of a kinase inhibitor and predicting potential off-target effects. This guide summarizes the available data on the cross-reactivity of **V-11-0711** and provides the relevant experimental protocols for context.

Comparative Kinase Inhibition Profile

To assess the selectivity of **V-11-0711**, a cross-reactivity screening was performed against a panel of 50 kinases using the Merck Millipore KinaseProfilerTM service. The results indicated that **V-11-0711** has excellent selectivity, with very little inhibition observed for the tested kinases at a concentration of 2 μ M.[1]



While the primary publication references a supplementary table (Supplementary Table S1) containing the detailed quantitative data of this 50-kinase panel screening, this specific supplementary file could not be retrieved in the conducted search. The following table is therefore based on the qualitative description from the main publication.

| Kinase Target | V-11-0711 Inhibition at 2 μM | Alternative Selective Inhibitors | Primary Targets of Alternatives |
|---------------------------|---|-------------------------------------|------------------------------------|
| ChoKα | Potent Inhibition (IC50 = 20 nM)[1] | | |
| Panel of 50 other kinases | Minimal Inhibition[1] | Not Applicable | Not Applicable |
| ChoKβ | Moderate Inhibition (IC50 = 220 nM)[1] | | |

Note: The specific 50 kinases screened and their respective inhibition values are not publicly available within the accessed resources. The data presented is a qualitative summary from the primary literature.

Experimental Protocols

The cross-reactivity of **V-11-0711** was assessed using a well-established method for kinase inhibitor profiling.

KinaseProfiler™ Assay (Radiometric)

Objective: To determine the inhibitory activity of **V-11-0711** against a broad panel of kinases.

Principle: This is a radiometric protein kinase assay that measures the transfer of the γ -phosphate of [γ - 33 P]ATP to a protein or peptide substrate by a specific kinase. The amount of incorporated phosphate is quantified, and the inhibitory effect of a compound is determined by the reduction in this incorporation compared to a control.

General Procedure:

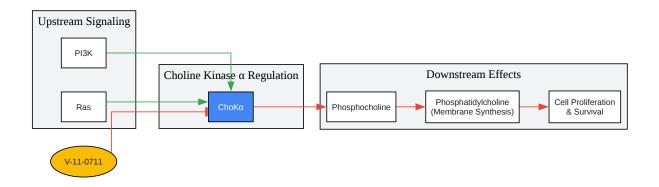


- Reaction Setup: Kinase reactions are set up in a multi-well plate format. Each well contains
 the specific kinase, its corresponding substrate (protein or peptide), and the necessary
 cofactors in a reaction buffer.
- Compound Addition: **V-11-0711** is added to the reaction wells at a specified concentration (in this case, $2 \mu M$). Control wells containing the solvent (e.g., DMSO) are also included.
- Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [y-33P]ATP.
- Incubation: The reaction mixtures are incubated at a controlled temperature for a defined period to allow for substrate phosphorylation.
- Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured onto a filter membrane. Unreacted [y-33P]ATP is washed away.
- Quantification: The amount of radioactivity incorporated into the substrate on the filter is measured using a scintillation counter or a phosphorimager.
- Data Analysis: The percentage of remaining kinase activity in the presence of the inhibitor is calculated relative to the control wells.

Signaling Pathway and Experimental Workflow ChoKα Signaling Pathway

Choline Kinase α is a key enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, a major component of cell membranes. Its activity is upstream of several important cellular processes and is known to be regulated by oncogenic signaling pathways such as Ras-Raf-MAPK and PI3K-Akt.





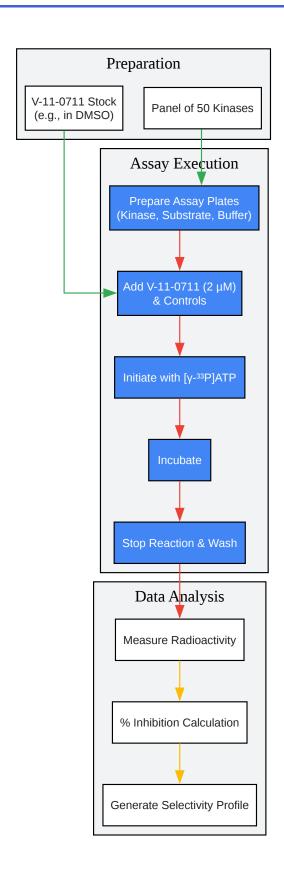
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Caption: ChoK α is activated by Ras and PI3K pathways and catalyzes the production of phosphocholine.

Kinase Cross-Reactivity Experimental Workflow

The following diagram illustrates the typical workflow for assessing the cross-reactivity of a kinase inhibitor like **V-11-0711** using a kinase panel screening service.





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Caption: Workflow for kinase inhibitor cross-reactivity screening.



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References

- 1. A non-catalytic role of choline kinase alpha is important in promoting cancer cell survival -PMC [pmc.ncbi.nlm.nih.gov]
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